molecular formula C6H3BrN2S B1279958 6-Bromothieno[2,3-d]pyrimidine CAS No. 60703-80-2

6-Bromothieno[2,3-d]pyrimidine

Numéro de catalogue B1279958
Numéro CAS: 60703-80-2
Poids moléculaire: 215.07 g/mol
Clé InChI: CCQQNRDRMMVUQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromothieno[2,3-d]pyrimidine is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. It is a five-membered ring containing two nitrogen atoms and a bromine atom, and has unique properties that make it attractive for use in a range of research areas.

Applications De Recherche Scientifique

Antifolate Inhibitors for Pneumocystis Carinii and Toxoplasma Gondii

6-Bromothieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR). These compounds, particularly the 2,4-diamino-6-bromo-5-[(substituted anilino)methyl]thieno[2,3-d]pyrimidines, displayed inhibitory activity against DHFR from P. carinii, T. gondii, and rat liver, indicating their potential as antifolate inhibitors (Rosowsky, Papoulis & Queener, 1997).

Anticancer Agents

A series of 7-bromothieno[3,2-d]pyrimidines containing a piperazine unit were designed and synthesized as protein tyrosine kinase inhibitors, with potential as anticancer agents. These compounds were developed through multi-step reactions, highlighting the role of bromothieno[2,3-d]pyrimidine derivatives in the design of novel anticancer drugs (Jiang Da-hong, 2012).

Targeting Tumor Cells

This compound derivatives were also used in the synthesis of antitumor agents targeting folate receptor (FR) cellular uptake. These derivatives showed selective cellular uptake via FRα and inhibited de novo purine nucleotide biosynthesis, resulting in potent inhibition against FR-expressing cells, demonstrating their potential in targeted cancer therapy (Wang et al., 2013).

Synthesis of Pyrido[2,3-d

]pyrimidinesResearch on the synthesis of pyrido[2,3-d]pyrimidines, including this compound derivatives, has been conducted. These compounds were synthesized via selective cyclocondensation reactions, demonstrating the versatility of bromothieno[2,3-d]pyrimidine derivatives in the creation of complex heterocyclic structures (Quiroga et al., 2002).

Microwave-Assisted Synthesis

A novel synthetic method using microwave irradiation was reported for creating 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines. This method demonstrated significant improvements in yield and efficiency, underscoring the usefulness of this compound derivatives in rapid and efficient chemical synthesis (Sun et al., 2018).

Foliar Receptor-Specific Inhibitors

Research has explored the development of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain. These compounds selectively inhibited the proliferation of cells expressing folate receptors and showed potent antitumor activity, both in vitro and in vivo, indicating their potential in targeted cancer treatment (Deng et al., 2008).

Scalable Synthesis

An improved and scalable method for synthesizing 6-bromo-4-chlorothieno[2,3-d]pyrimidine was developed, emphasizing the commercial and practical viability of this compound in larger-scale applications (Bugge et al., 2014).

Antiv

iral and Antimicrobial Applicationsthis compound derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies include the development of 6,7-annulated pyrido[2,3-d]pyrimidines showing moderate activity against certain microbes, such as Staphylococcus aureus, indicating the potential for these compounds in the development of new antimicrobial agents (Donkor et al., 1995).

Tyrosine Kinase Inhibitors

This compound derivatives have been utilized in the synthesis of tyrosine kinase inhibitors, specifically targeting the ATP binding site of the epidermal growth factor receptor (EGFR). This research highlights the significant potential of these compounds in the development of targeted cancer therapies (Rewcastle et al., 1996).

Orientations Futures

For more detailed information, refer to the Ambeed product page .

Propriétés

IUPAC Name

6-bromothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQQNRDRMMVUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484438
Record name 6-Bromothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60703-80-2
Record name 6-Bromothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-bis(pivaloylamino)-5-bromomethyl-6-bromothieno[2,3-d]pyrimidine prepared in Step 2 above (200 mg, 0.4 mmol), diphenylamine (1.3 g, 0.77 mmol) and NaH (50 mg, 2.1 mmol) in dry THF (10 mL) is stirred at room temperature for 2 days, the excess NaH is decomposed with MeOH (1 mL), the solvent is evaporated, and the residue is chromatographed on silica gel to obtain 2,4-bis(pivaloylamino)-5-N,N-diphenylaminomethyl)-6-bromothieno[2,3-d]pyrimidine.
Name
2,4-bis(pivaloylamino)-5-bromomethyl-6-bromothieno[2,3-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromothieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromothieno[2,3-d]pyrimidine
Reactant of Route 3
6-Bromothieno[2,3-d]pyrimidine
Reactant of Route 4
6-Bromothieno[2,3-d]pyrimidine
Reactant of Route 5
6-Bromothieno[2,3-d]pyrimidine

Q & A

Q1: What is the mechanism of action of these 6-bromothieno[2,3-d]pyrimidine derivatives and how does it relate to their potential as anti-parasitic agents?

A1: The research focuses on the synthesis and evaluation of this compound derivatives as inhibitors of DHFR. DHFR is an enzyme essential for the synthesis of tetrahydrofolic acid, a cofactor required for the synthesis of purines, thymidylate, and several amino acids. [] By inhibiting DHFR, these compounds disrupt folate metabolism, ultimately hindering DNA synthesis and cell division in target organisms. This mechanism is particularly relevant for targeting parasites like Pneumocystis carinii and Toxoplasma gondii, which rely heavily on their own DHFR for survival and proliferation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.